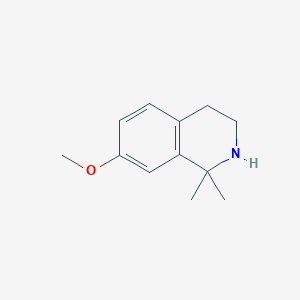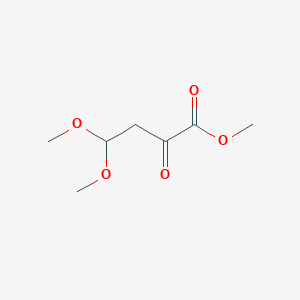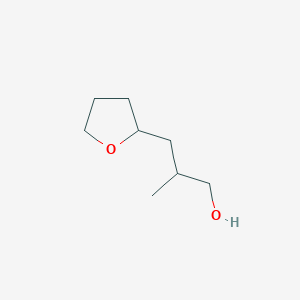
2-Amino-2-(5-fluoropyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a fluoropyridine moiety in its structure imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is diazotized and then replaced with a fluorine atom using a fluorinating agent . Another approach involves the use of the Umemoto reaction, which allows for the selective introduction of fluorine atoms into aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(5-fluoropyridin-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature influences the compound’s reactivity and binding affinity to various biological targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Used in the synthesis of fluorine-containing pyridine aldoximes.
Fluroxypyr: A related compound with similar structural features but different applications.
Uniqueness: 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid stands out due to its specific combination of an amino group and a fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and specificity .
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-amino-2-(5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12) |
InChI Key |
ZTGDLKKVPXPUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-N-[(1R,2S)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569932.png)





![2-Oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13569974.png)
![5-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13569975.png)


![3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)


